Cas no 51388-07-9 (3-(diethylamino)methyl-4-ethoxyaniline)

3-(Diethylamino)methyl-4-ethoxyaniline is a specialized aromatic amine derivative featuring both diethylaminomethyl and ethoxy functional groups. This compound is valued for its potential as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and fine chemicals. The presence of the diethylaminomethyl group enhances its reactivity in nucleophilic substitution and condensation reactions, while the ethoxy substituent contributes to solubility and electronic modulation. Its well-defined structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain stability and purity.
3-(diethylamino)methyl-4-ethoxyaniline structure
51388-07-9 structure
Product Name:3-(diethylamino)methyl-4-ethoxyaniline
CAS No:51388-07-9
MF:C13H22N2O
MW:222.326583385468
MDL:MFCD11621812
CID:3374227
PubChem ID:12703368
Update Time:2025-06-29

3-(diethylamino)methyl-4-ethoxyaniline Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANAMINE, 5-AMINO-2-ETHOXY-N,N-DIETHYL-
    • BCA38807
    • 3-[(diethylamino)methyl]-4-ethoxyaniline
    • 3-((Diethylamino)methyl)-4-ethoxyaniline
    • 3-(diethylaminomethyl)-4-ethoxyaniline
    • EN300-80977
    • 51388-07-9
    • CS-0262036
    • A1-67385
    • 3-(diethylamino)methyl-4-ethoxyaniline
    • MDL: MFCD11621812
    • Inchi: 1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3
    • InChI Key: WYOSHDUBGFIFMW-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1CN(CC)CC)N

Computed Properties

  • Exact Mass: 222.173213330Da
  • Monoisotopic Mass: 222.173213330Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.5Ų

3-(diethylamino)methyl-4-ethoxyaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D132103-10mg
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9
10mg
$ 50.00 2022-06-05
TRC
D132103-50mg
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9
50mg
$ 160.00 2022-06-05
TRC
D132103-100mg
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9
100mg
$ 250.00 2022-06-05
Enamine
EN300-80977-0.05g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
0.05g
$135.0 2023-09-02
Enamine
EN300-80977-0.1g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
0.1g
$202.0 2023-09-02
Enamine
EN300-80977-0.25g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
0.25g
$289.0 2023-09-02
Enamine
EN300-80977-0.5g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
0.5g
$480.0 2023-09-02
Enamine
EN300-80977-1.0g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
1.0g
$614.0 2023-02-12
Enamine
EN300-80977-2.5g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
2.5g
$1202.0 2023-09-02
Enamine
EN300-80977-5.0g
3-[(diethylamino)methyl]-4-ethoxyaniline
51388-07-9 95%
5.0g
$1779.0 2023-02-12

Additional information on 3-(diethylamino)methyl-4-ethoxyaniline

3-(Diethylamino)methyl-4-ethoxyaniline: A Comprehensive Overview

3-(Diethylamino)methyl-4-ethoxyaniline, also known by its CAS number 51388-07-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring an aniline backbone with substituents at the 3 and 4 positions, has garnered attention due to its potential in drug design, polymer synthesis, and as a precursor for advanced materials. Recent studies have highlighted its role in enhancing the properties of polymeric materials, particularly in improving thermal stability and mechanical performance.

The molecular structure of 3-(Diethylamino)methyl-4-ethoxyaniline consists of an aniline ring with a diethylamino methyl group at the 3-position and an ethoxy group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions. The diethylamino group introduces electron-donating characteristics, while the ethoxy group contributes to solubility and reactivity. These features have been exploited in recent research to develop novel materials for electronic applications, such as organic semiconductors and conductive polymers.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-(Diethylamino)methyl-4-ethoxyaniline. Researchers have employed catalytic cross-coupling reactions and directed metallation techniques to achieve high yields and purity levels. These methods not only enhance the scalability of production but also pave the way for large-scale applications in industries such as pharmaceuticals and agrochemicals. The compound's ability to act as a versatile building block has further solidified its importance in modern chemical synthesis.

In the context of drug discovery, 3-(Diethylamino)methyl-4-ethoxyaniline has been explored as a lead compound for developing bioactive molecules. Its structural flexibility allows for easy modification, enabling researchers to design analogs with improved pharmacokinetic profiles. Studies have demonstrated its potential as a precursor for kinase inhibitors and other therapeutic agents, highlighting its role in contemporary medicinal chemistry.

The application of 3-(Diethylamino)methyl-4-ethoxyaniline extends beyond traditional chemical synthesis into the realm of nanotechnology. Recent research has focused on its use as a functionalizing agent for carbon nanotubes and graphene derivatives. By incorporating this compound into nanomaterials, scientists have achieved enhanced electrical conductivity and mechanical strength, making these materials suitable for advanced electronic devices and composite materials.

In conclusion, 3-(Diethylamino)methyl-4-ethoxyaniline, with its CAS number 51388-07-9, stands as a pivotal compound in contemporary chemistry. Its unique structure, coupled with recent advancements in synthetic methods and application-oriented research, positions it as a key player in driving innovation across multiple disciplines. As ongoing studies continue to uncover new potentials, this compound is poised to play an even more significant role in shaping future technologies.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD